4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid
Description
4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, a pyridylmethyl group, and a butanoic acid moiety
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)16-8-6-15(7-9-16)18(23)11-17(19(24)25)22-13-14-5-4-10-21-12-14/h4-10,12,17,22H,11,13H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKSFMCZBUAMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.
Introduction of the pyridylmethyl group: This can be achieved through a nucleophilic substitution reaction where a pyridylmethyl halide reacts with the tert-butylphenyl intermediate.
Formation of the butanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridylmethyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((2-pyridylmethyl)amino)butanoic acid
- 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((4-pyridylmethyl)amino)butanoic acid
Uniqueness
4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid, also known by its CAS number 143998-20-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 356.42 g/mol
- CAS Number : 143998-20-3
Research indicates that compounds similar to 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid exhibit various biological activities, including:
- Cholinesterase Inhibition : Compounds with similar structures have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. For example, related compounds demonstrated IC50 values ranging from 9.2 to 34.2 µM against these enzymes, suggesting a moderate level of inhibition .
- Antioxidant Activity : Many derivatives exhibit significant antioxidant properties, which are vital for protecting cells from oxidative stress. The presence of electron-withdrawing groups has been linked to enhanced antioxidant activity due to improved membrane permeability and metabolic stability .
- Cytotoxicity : The compound's potential cytotoxic effects have been evaluated against various cancer cell lines. For instance, studies on structurally similar compounds revealed varying degrees of cytotoxicity against MCF-7 breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid can be influenced by its structural components:
- Substituents on the Phenyl Ring : The presence of tert-butyl groups enhances lipophilicity, which may contribute to improved interaction with biological targets.
- Pyridylmethyl Group : This moiety is essential for binding interactions with cholinesterases and may enhance the compound's overall efficacy.
Case Studies
- Inhibition Studies : A study focused on the inhibition of cholinesterases reported that derivatives with halogen substitutions displayed increased inhibitory effects compared to those without such modifications. For example, compounds with fluorine substitutions achieved IC50 values as low as 5.4 µM against AChE .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity, with some derivatives showing IC50 values below 20 µM against MCF-7 cells .
Data Table: Biological Activity Summary
Q & A
Basic: What are the common synthetic routes for preparing 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid?
Answer:
The synthesis typically involves multi-step organic reactions:
Coupling Reactions : The tert-butylphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to attach the aromatic group to the oxobutanoic acid backbone .
Amination : The pyridylmethylamino group is added through reductive amination or nucleophilic substitution, often using protecting groups (e.g., Boc) to prevent side reactions .
Deprotection and Purification : Acidic or basic hydrolysis removes protecting groups, followed by purification via recrystallization or column chromatography .
Key Considerations : Solvent choice (e.g., DMF for amination), temperature control (0–5°C for sensitive steps), and stoichiometric ratios (e.g., 1.2:1 amine:carbonyl) are critical for yield optimization.
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with emphasis on shifts for the tert-butyl group (δ ~1.3 ppm), pyridyl protons (δ 7.5–8.5 ppm), and oxo-butanoic acid (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 385.2) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from:
- Tautomerism : The oxo group may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use deuterated DMSO or variable-temperature NMR to stabilize the dominant form .
- Impurity Overlaps : Co-eluting impurities in HPLC can distort integration. Employ orthogonal methods like 2D NMR (COSY, HSQC) or tandem MS/MS to isolate signals .
- Dynamic Stereochemistry : If the compound has chiral centers, use chiral HPLC or polarimetry to confirm enantiopurity .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Case Study : A 20% yield improvement was achieved by switching from batch to flow chemistry for the amination step, reducing decomposition .
Basic: What biological screening approaches are suitable for initial activity assessment?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50 determination) due to the pyridyl group’s affinity for ATP-binding pockets .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugate) to evaluate membrane permeability in cancer cell lines .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki values) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Core Modifications : Replace the tert-butyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects on target binding .
- Amino Group Variants : Substitute pyridylmethyl with benzyl or thienyl groups to probe hydrophobic interactions .
- Carboxylic Acid Bioisosteres : Replace the -COOH with tetrazole or sulfonamide to improve bioavailability .
Data-Driven Example : A 3-fold increase in potency was observed when the tert-butyl group was replaced with a trifluoromethyl analog in kinase inhibition assays .
Advanced: What computational methods predict binding modes with target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with pyridyl N) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
